N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Description
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two methoxy groups and one methyl group. The compound also contains a benzo[c]isoxazole ring and a carboxamide group .
Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions. The reactivity of the compound can be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of polar functional groups and aromatic rings. They are likely to have relatively high melting and boiling points due to strong intermolecular forces .
Scientific Research Applications
Peptide Synthesis
The compound is used in the synthesis of peptides. It has been tested for reactivity in solution peptide synthesis . However, it failed to activate the carboxyl group during the formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product .
Esterification
The compound is used in the esterification of carboxylic acids. The corresponding esters can be obtained by esterification of carboxylic acids with this compound in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine .
Amide Synthesis
This compound is a highly effective coupling reagent used for amide synthesis . The advantages of using it as a coupling reagent include excellent product yields and the possibility that reactions can be performed in one step at room temperature and under atmospheric conditions .
Glycosylation
The compound has been used in the stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides . This reaction was successfully applied not only to monosaccharides, but also to di- and oligosaccharides .
Food Packaging
It has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of this compound effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability .
Study of Endo-beta-1,4-glucanase III Action
The compound has been used in the preparation of substrates for studying the action of endo-beta-1,4-glucanase III from Trichoderma reesei .
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-27-19-22-16(23-20(24-19)28-2)11-21-18(26)13-8-9-15-14(10-13)17(29-25-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYYWUXVAFTINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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